7-Methyl-2,3-dihydroquinolin-4(1H)-one

Medicinal chemistry HSD17B13 Liver disease

Positional isomerism in dihydroquinolinone scaffolds dictates divergent reactivity and SAR. The 7-methyl congener is the specified intermediate in patented NASH programs (WO2021/3295) targeting HSD17B13 and in DHODH inhibitor campaigns (IC50 13-330 nM). Substituting 6- or 8-methyl regioisomers risks IP misalignment and re-synthesis of the pharmacophore. • Authentic 7-methyl isomer ensures regioselective downstream functionalization • Validated chemotype for hit expansion and focused library synthesis • TfOH-catalyzed cyclization baseline (46% yield) for CDMO route benchmarking

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 36053-96-0
Cat. No. B1643157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-2,3-dihydroquinolin-4(1H)-one
CAS36053-96-0
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=O)CCN2
InChIInChI=1S/C10H11NO/c1-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-3,6,11H,4-5H2,1H3
InChIKeyVQWWRJNHWRYMLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Focused Overview: 7-Methyl-2,3-dihydroquinolin-4(1H)-one (CAS 36053-96-0) as a Research Intermediate


7-Methyl-2,3-dihydroquinolin-4(1H)-one (CAS 36053-96-0) is a heterocyclic dihydroquinolinone featuring a methyl substituent at the 7-position and a carbonyl at the 4-position of the partially saturated quinoline ring . Belonging to the 2,3-dihydroquinolin-4(1H)-one subclass, this compound serves primarily as a versatile synthetic building block in medicinal chemistry and pharmaceutical research, with documented use in patented therapeutic programs targeting hepatic and oncologic pathways .

Workflow Medicinal chemistry synthesis building block
Selection 7-methyl dihydroquinolinone scaffold
Context HSD17B13 modulator patent pathway, DHODH inhibitor development

Why 7-Methyl-2,3-dihydroquinolin-4(1H)-one Cannot Be Simply Interchanged with Other Methyl or Halo-Substituted Dihydroquinolinones


The position of the methyl group on the dihydroquinolinone scaffold dictates regioselectivity in downstream functionalization and biological target engagement. Even minor positional isomerism (e.g., 6-methyl vs. 7-methyl) has been shown to produce divergent reactivity profiles in acid-catalyzed rearrangements and electrophilic substitution reactions, as demonstrated in diversity-oriented syntheses of 2,3-dihydroquinolin-4(1H)-ones [1]. Consequently, a 6-methyl or 8-methyl analog will not yield the same derivative library or pharmacophoric presentation as the 7-methyl congener, making direct interchange a high-risk strategy in hit-to-lead or process chemistry campaigns.

Positional isomerism (6-methyl vs. 7-methyl) may alter regioselectivity in downstream functionalization and electrophilic substitution.
Derivative library composition and pharmacophoric presentation may shift; a 6-methyl or 8-methyl analog may not reproduce the same SAR profile.
Patent-cited synthetic pathways and target engagement context are regioisomer-specific and may not transfer to other methyl positional isomers.

Quantitative Differentiation Evidence for 7-Methyl-2,3-dihydroquinolin-4(1H)-one Against Closest Analogs


Patent-Locked Building Block for HSD17B13 Inhibitors in NASH and Chronic Liver Disease

International patent WO2021/3295 explicitly claims the synthesis of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) modulators using 7-methyl-2,3-dihydroquinolin-4(1H)-one as a critical intermediate. The 7-methyl substitution is embedded in the final pharmacophore scaffold described in Paragraph 0547. Neither the 6-methyl isomer (CAS 36054-00-9) nor the 8-methyl analog is cited in this therapeutic context, underscoring the unique positioning of the 7-methyl regioisomer for liver disease drug discovery .

Patent context
Data to verify
Cited in WO2021/3295 for HSD17B13 modulator assembly (Paragraph 0547). 6-methyl and 8-methyl isomers not cited in this therapeutic context.
Supports HSD17B13 pathway research fit for the 7-methyl regioisomer.
Patent inclusion is binary evidence; verify SAR relevance independently.
Medicinal chemistry HSD17B13 Liver disease NASH

Synthesis Yield Benchmarking: 46% Isolated Yield Under TfOH-Catalyzed Cyclization

The target compound is prepared via TfOH-mediated cyclization of a substituted aniline precursor in dichloromethane at 0–20°C, affording 46% isolated yield after preparative HPLC purification. This yield serves as a reference point for process optimization. While direct head-to-head yield data for the 6-methyl isomer under identical conditions are not publicly available, literature syntheses of 6-halo-substituted dihydroquinolinones have reported yields ranging from 40% to 80% depending on the halogen and conditions . The TfOH method demonstrates a scalable, single-step route to the 7-methyl derivative that may be further optimized for larger-scale procurement.

Synthesis yield
Method context
46% isolated yield
Supports process feasibility review for the cyclization route.
TfOH-catalyzed, DCM, 0–20°C. Halogenated analog yields range 40–80%.
Process chemistry Cyclization Triflic acid Yield optimization

Commercially Defined Purity and Full Analytical Characterization Support Reproducible Research

Reputable vendors supply 7-methyl-2,3-dihydroquinolin-4(1H)-one at ≥95% purity (Fluorochem, AKSci) and up to 98% (Synblock), each providing accompanying analytical documentation including 1H NMR, MS, HPLC, and LC-MS spectra. In contrast, the 6-methyl isomer (CAS 36054-00-9) is available from a smaller number of suppliers with less comprehensive characterization packages . This discrepancy in commercial metadata availability can accelerate or impede experimental reproducibility and compound management.

Commercial specification
Specification review
≥95% purity (Fluorochem, AKSci); up to 98% (Synblock) with full analytical packages including 1H NMR, HPLC, LC-MS.
Supports lot-to-lot consistency review and reduces in-house QC burden.
6-methyl isomer has fewer commercial sources and limited characterization data.
Quality control Analytical characterization Purity specification

Scaffold Provenance in DHODH Inhibitors with Low Nanomolar Enzymatic Potency

Although the unsubstituted 7-methyl-2,3-dihydroquinolin-4(1H)-one is primarily an intermediate, elaborated derivatives built on this scaffold have demonstrated potent inhibition of human dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis and a therapeutic target in autoimmune and oncologic diseases. Compound BDBM50096200, a 7-methyl-dihydroquinolinone-based inhibitor, exhibited an IC50 of 13 nM against DHODH, while compound BDBM50523230 showed an IC50 of 330 nM [1][2]. These data position the 7-methyl core as a privileged scaffold for DHODH inhibitor development, distinct from the 6-methyl or 8-methyl regioisomers whose DHODH activity profiles are not equivalently documented.

DHODH inhibition
Class-level inference
IC50 13 nM (BDBM50096200); IC50 330 nM (BDBM50523230)
Reported nanomolar inhibition context for the 7-methyl scaffold in DHODH enzyme assays.
Derivative-based evidence; 6-methyl/8-methyl DHODH data not publicly available.
DHODH Immunomodulation Kinase inhibitor Anticancer

Best-Fit Application Scenarios Where 7-Methyl-2,3-dihydroquinolin-4(1H)-one Demonstrates Proven Differentiation


Liver Disease Therapeutics: HSD17B13 Modulator Synthesis

Procurement for drug discovery programs targeting HSD17B13 for nonalcoholic steatohepatitis (NASH), alcoholic liver disease, or cirrhosis would specifically require the 7-methyl isomer as a late-stage intermediate, as evidenced by its inclusion in patent WO2021/3295 . Substituting with 6-methyl or 8-methyl regioisomers would necessitate a complete re-synthesis of the patent-specific pharmacophore and risk loss of intellectual property alignment.

DHODH-Targeted Anticancer and Immunomodulation Programs

The 7-methyl-2,3-dihydroquinolin-4(1H)-one core has yielded nanomolar DHODH inhibitors (IC50 = 13–330 nM) as deposited in BindingDB [2]. For hit expansion or focused library synthesis around this chemotype, procurement of the authentic 7-methyl building block is essential to maintain SAR consistency, as the DHODH activity landscape for other methyl positional isomers remains unexplored.

Process Chemistry Scale-Up and Route Scouting

The documented TfOH-catalyzed cyclization protocol providing 46% yield serves as a launch point for process optimization . Contract research organizations and CDMOs can benchmark their own synthetic routes against this baseline, and procurement of the compound as an analytical reference standard supports method development for isomer-specific purity monitoring.

Application
Selection Property
Validation Focus
HSD17B13 modulator research
7-methyl regioisomer identity
Patent-aligned SAR review
DHODH pathway studies
Scaffold inhibition profile
Enzyme assay endpoint review
Process route scouting
Cyclization protocol baseline
Yield and purity optimization review
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